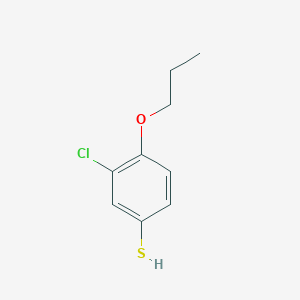

3-Chloro-4-propoxybenzenethiol

CAS No.: 90416-32-3

Cat. No.: VC13545173

Molecular Formula: C9H11ClOS

Molecular Weight: 202.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90416-32-3 |

|---|---|

| Molecular Formula | C9H11ClOS |

| Molecular Weight | 202.70 g/mol |

| IUPAC Name | 3-chloro-4-propoxybenzenethiol |

| Standard InChI | InChI=1S/C9H11ClOS/c1-2-5-11-9-4-3-7(12)6-8(9)10/h3-4,6,12H,2,5H2,1H3 |

| Standard InChI Key | PJJFLPHAYDTIRF-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C(C=C1)S)Cl |

| Canonical SMILES | CCCOC1=C(C=C(C=C1)S)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

3-Chloro-4-propoxybenzenethiol has the molecular formula , with a molecular weight of approximately 202.70 g/mol (calculated from atomic weights: C=12.01, H=1.008, Cl=35.45, O=16.00, S=32.07). The benzene core is functionalized with three distinct groups:

-

Chlorine (Cl) at position 3, imparting electrophilic character to the aromatic ring.

-

Propoxy (-OCH₂CH₂CH₃) at position 4, contributing steric bulk and moderate electron-donating effects.

-

Thiol (-SH) at position 1, enabling nucleophilic reactivity and participation in redox reactions.

The juxtaposition of these groups creates a molecule with balanced polarity, making it soluble in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile while retaining limited water solubility.

Synthesis and Manufacturing Approaches

Retrosynthetic Analysis

The synthesis of 3-chloro-4-propoxybenzenethiol can be conceptualized through two primary routes:

-

Nucleophilic Aromatic Substitution (SNAr): Introducing the thiol group via displacement of a leaving group (e.g., nitro or halogen) on a pre-functionalized benzene ring.

-

Functional Group Interconversion: Converting a sulfonic acid or sulfonyl chloride intermediate to a thiol through reduction or substitution.

Stepwise Synthesis Protocol

A plausible synthetic pathway, inspired by methodologies used for analogous compounds , involves:

Step 1: Synthesis of 3-Chloro-4-propoxybenzene

-

Propoxy Introduction: React with propanol under basic conditions (e.g., KOH in acetonitrile at 35–40°C) , replacing the fluorine atom with a propoxy group.

-

Nitro Reduction: Catalytic hydrogenation (e.g., H₂/Pt/C in tetrahydrofuran) converts the nitro group to an amine .

Step 2: Thiol Group Installation

-

Diazotization and Thiolation: Treat the amine intermediate with NaNO₂/HCl to form a diazonium salt, followed by reaction with potassium ethyl xanthate to introduce the thiol .

-

Purification: Column chromatography or recrystallization to isolate the final product.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Propoxy Introduction | KOH, Propanol, 35–40°C, 14 h | 93 |

| Nitro Reduction | H₂ (25 psi), Pt/C, THF, 8 h | 84 |

| Thiolation | NaNO₂/HCl, KSCN, 0–5°C | 65–75 |

Physicochemical Properties

Spectral Characteristics

While experimental data for 3-chloro-4-propoxybenzenethiol are scarce, predictions based on analogous compounds include:

-

IR Spectroscopy: Strong absorption bands at 2550 cm⁻¹ (S-H stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch), and 750 cm⁻¹ (C-Cl stretch).

-

¹H NMR (CDCl₃): δ 1.05 (t, 3H, -OCH₂CH₂CH₃), δ 1.85 (m, 2H, -OCH₂CH₂CH₃), δ 3.95 (t, 2H, -OCH₂-), δ 7.25–7.50 (m, 3H, aromatic protons).

Thermal Stability

The compound is expected to decompose above 200°C, with the thiol group prone to oxidation at elevated temperatures. Differential scanning calorimetry (DSC) of similar thiols shows exothermic peaks corresponding to disulfide formation.

Chemical Reactivity and Functionalization

Thiol-Specific Reactions

-

Oxidation: Reacts with mild oxidants (e.g., H₂O₂) to form disulfides ().

-

Alkylation: Thiolate anions (generated via deprotonation with NaH) undergo nucleophilic substitution with alkyl halides to form thioethers.

Aromatic Ring Reactivity

-

Electrophilic Substitution: The chlorine atom directs incoming electrophiles to the ortho and para positions relative to itself. For example, nitration would occur at position 2 or 6.

-

Nucleophilic Aromatic Substitution: The propoxy group’s electron-donating effects activate the ring for reactions with strong nucleophiles (e.g., amination under high-temperature conditions) .

Industrial and Research Applications

Pharmaceutical Intermediates

Thiol-containing aromatics are pivotal in synthesizing protease inhibitors and kinase modulators. For instance, the sulfhydryl group in 3-chloro-4-propoxybenzenethiol could serve as a ligand in metal-catalyzed cross-coupling reactions to construct biaryl scaffolds.

Polymer Chemistry

As a chain-transfer agent, this compound could regulate molecular weight in radical polymerization processes, analogous to the role of mercaptans in polystyrene production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume